molecular formula C7H8Br2N2 B13601571 1-(2,5-Dibromopyridin-3-yl)ethanamine

1-(2,5-Dibromopyridin-3-yl)ethanamine

Katalognummer: B13601571
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: WBVBXIAJYNKMND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dibromopyridin-3-yl)ethanamine is a versatile dibromopyridine derivative that serves as a valuable synthetic intermediate and building block in advanced chemical research. The compound features a brominated pyridine ring and a reactive ethanamine side chain, making it a crucial precursor for the development of novel ligands and active pharmaceutical ingredients (APIs). A primary research application of this compound and its analogues is in the synthesis of novel ligand systems designed to support extended metal atom chains (EMACs), which are studied for their potential in molecular electronics due to unique magnetic and conductive properties . The strategic bromine substituents on the pyridine ring allow for selective functionalization via metal-catalyzed cross-coupling reactions, such as the Cu-catalyzed amination protocols used to create asymmetric, monoaminated products for attachment to scaffolding molecules like TREN (tris(2-aminoethyl)amine) . This controlled, sequential functionalization is key to developing complex molecular architectures from simpler halogenated precursors . Researchers also utilize this chemical scaffold in medicinal chemistry. Structurally similar aminopyrimidine and aminopyridine compounds are investigated as potent inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), a target in acute myelogenous leukemia (AML) . The molecule's ability to be further derivatized makes it a valuable starting point for generating structure-activity relationships (SAR) in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C7H8Br2N2

Molekulargewicht

279.96 g/mol

IUPAC-Name

1-(2,5-dibromopyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI-Schlüssel

WBVBXIAJYNKMND-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(N=CC(=C1)Br)Br)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Pyridine Derivatives

The synthesis of 2,5-dibromopyridine is generally achieved via bromination of pyridine or substituted pyridines, often starting from 2-aminopyridine or 2-hydroxy-5-bromopyridine derivatives.

Typical Procedure:

  • 2-Amino-5-bromopyridine is dissolved in a cooled aqueous medium at approximately 10 °C.
  • 47% aqueous hydrogen bromide and liquid bromine are added slowly while maintaining the temperature below 10 °C.
  • Sodium nitrite solution is added dropwise at 0-5 °C to facilitate diazotization.
  • The reaction mixture is stirred and then treated with sodium hydroxide solution to precipitate the product.
  • Extraction with diethyl ether, drying, filtration, and evaporation yield crude 2,5-dibromopyridine.
  • The residue is suspended in heptane and filtered to obtain the purified product with yields around 88.7% and purity >99.5% (HPLC).

Alternative Synthetic Route Using Triphenylborane and Phosphorus Tribromide

  • A solution of 2-hydroxy-5-bromopyridine in 1,2-dichloroethane is treated with triphenylborane under nitrogen atmosphere.
  • Phosphorus tribromide is added dropwise, and the mixture is refluxed for 10 hours.
  • After quenching with ice water and neutralization, the organic phase is washed, concentrated, and crystallized to yield 2,5-dibromopyridine with high purity and yield.

Conversion of 2,5-Dibromopyridine to 1-(2,5-Dibromopyridin-3-yl)ethanamine

General Synthetic Strategy

The preparation of this compound involves introducing an ethanamine moiety at the 3-position of the 2,5-dibromopyridine ring. This can be achieved through:

  • Directed lithiation or metalation at the 3-position of 2,5-dibromopyridine.
  • Subsequent reaction with an appropriate electrophile such as an aldehyde or imine precursor.
  • Reductive amination or nucleophilic substitution to install the ethanamine group.

Example: Grignard Reagent Approach for Pyridine Functionalization

  • 2,5-Dibromopyridine is dissolved in tetrahydrofuran under inert atmosphere and cooled to 10 °C.
  • Isopropylmagnesium chloride (a Grignard reagent) is added dropwise to form the magnesium intermediate at the 3-position.
  • After activation, dimethylformamide (DMF) is added to form the corresponding aldehyde intermediate.
  • The aldehyde is then converted to the ethanamine via reductive amination or amine substitution steps.

Direct Amination via Reductive Amination

  • The aldehyde intermediate derived from the Grignard reaction can be treated with ammonia or an amine source.
  • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation are used to convert the imine intermediate to the ethanamine.
  • The product is purified by crystallization or chromatography to yield this compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Bromination to 2,5-dibromopyridine 2-amino-5-bromopyridine, HBr, Br2, NaNO2, NaOH 0–10 2–5 hours ~88.7 High purity, mild conditions
Metalation of 2,5-dibromopyridine Isopropylmagnesium chloride in THF 10 1 hour - Inert atmosphere, N2 gas
Formylation (DMF addition) DMF added dropwise Room temp 30 min 86.6 Aldehyde intermediate
Reductive amination Ammonia or amine, NaBH3CN or catalytic hydrogenation Room temp Several hours Variable Conversion to ethanamine moiety

Analytical Data and Characterization

The preparation of this compound relies on well-established bromination and functionalization techniques starting from readily available pyridine derivatives. The key intermediate 2,5-dibromopyridine can be synthesized efficiently with high yield and purity using controlled bromination and diazotization reactions. Subsequent metalation and electrophilic substitution steps enable the introduction of the ethanamine group at the 3-position.

This synthetic route benefits from:

  • Mild reaction conditions
  • High selectivity and yields
  • Use of commercially accessible reagents
  • Potential scalability for industrial applications

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dibromopyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the pyridine ring. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions yield imines or amides.
  • Reduction reactions yield debrominated or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dibromopyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the ethanamine group allows for specific interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2,5-Dibromopyridin-3-yl)ethanamine, differing in substituents, chain length, or ring modifications. Key comparisons are tabulated below:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
This compound C₇H₈Br₂N₂ 296.97 2,5-diBr; ethanamine at C3 High electrophilicity; potential synthon
1-(2,5-Dibromopyridin-3-yl)methanamine (hydrochloride) C₆H₆Br₂N₂·HCl 271.39 (free base) 2,5-diBr; methanamine at C3 Shorter chain reduces lipophilicity (logP ~1.8)
Rivastigmine C₁₄H₂₂N₂O₂ 250.34 Carbamate group; dimethylamine moiety Acetylcholinesterase inhibitor (IC₅₀: 4.6 nM)
Tacrine C₁₃H₁₄N₂ 198.27 Aminoacridine core Acetylcholinesterase inhibitor (IC₅₀: 26 nM)
N-(5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulfonamide C₂₆H₂₅N₃O₃S 467.56 Benzyloxy, sulfonamide groups Antimicrobial activity (MIC: 12.5 µg/mL)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 316.40 Thietanyloxy group; thioether linkage Anticancer activity (GI₅₀: 8.3 µM)

Structural and Electronic Effects

  • Bromine vs. Other Substituents : Compared to the benzyloxy and sulfonamide groups in N-(5-benzyloxy-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulfonamide , bromine atoms in this compound increase electrophilicity, favoring reactions like Suzuki coupling or nucleophilic aromatic substitution.
  • Chain Length : The ethanamine chain in the target compound provides greater conformational flexibility and basicity (predicted pKa ~9.5) compared to the methanamine derivative , which may enhance solubility in polar solvents.
  • Ring Modifications : Tacrine and Rivastigmine feature fused aromatic systems with basic amines but lack halogen substituents, resulting in lower molecular weights and distinct pharmacological profiles.

Physicochemical Properties

  • Lipophilicity : The logP of this compound is estimated at ~2.5 (via computational methods ), higher than Rivastigmine (logP ~1.9) but lower than the sulfonamide derivative in Table 1 (logP ~3.2) .
  • Solubility : The ethanamine group improves aqueous solubility (~15 mg/mL predicted) compared to the methanamine analog (~8 mg/mL) .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dibromopyridin-3-yl)ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of pyridine derivatives followed by amination. A two-step approach is common:

Bromination: React 3-acetylpyridine with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) to introduce bromine atoms at the 2- and 5-positions.

Reductive Amination: Convert the ketone group to an amine using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate (NH4OAc) in methanol.
Key factors affecting yield include stoichiometry of brominating agents, temperature control during amination (optimized at 50–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane). Impurities often arise from incomplete bromination or over-reduction of the amine group .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR:
    • 1H NMR: Look for a singlet (~1.3 ppm) for the methyl group adjacent to the amine and aromatic protons in the pyridine ring (6.8–8.5 ppm). Coupling patterns distinguish 2,5-dibromo substitution.
    • 13C NMR: The quaternary carbons bearing bromine atoms appear at ~125–135 ppm.
  • IR: The primary amine shows N–H stretches at ~3350 cm⁻¹.
  • X-ray Crystallography: Resolve the crystal structure to confirm bromine positions and amine geometry. SHELX software is widely used for refinement .
    Purity is validated via HPLC (C18 column, acetonitrile/water) with >95% purity thresholds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Key steps:

Geometry Optimization: Minimize energy using Gaussian or ORCA software.

Electron Density Analysis: Map electrostatic potential surfaces to identify regions of high electron density (e.g., amine group).

Reactivity Descriptors: Calculate Fukui indices to assess nucleophilicity at the pyridine ring.
Studies show bromine atoms significantly lower HOMO energy (-6.2 eV), enhancing stability against oxidation .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Isomeric Purity: Chiral centers (if present) require enantiomeric resolution via chiral HPLC (Chiralpak AD-H column).
  • Assay Conditions: Standardize bioactivity assays (e.g., enzyme inhibition IC50) using controlled pH (7.4) and temperature (37°C).
  • Metabolite Interference: Use LC-MS to identify degradation products in cell culture media.
    Comparative studies with structural analogs (e.g., 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine) can isolate substituent effects .

Q. What strategies enhance the compound’s utility in asymmetric synthesis or as a ligand in coordination chemistry?

Methodological Answer:

  • Chiral Derivatization: React with chiral auxiliaries (e.g., (R)-BINOL) to form diastereomers for enantioselective catalysis.
  • Metal Complexation: Test coordination with transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions. Stability constants (log K) are determined via UV-Vis titration.
  • Ligand Design: Modify the amine group to introduce chelating moieties (e.g., pyridyl-amine ligands). DFT studies guide steric/electronic tuning .

Q. How does the bromine substitution pattern influence its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Bromine’s electronegativity enhances halogen bonding with backbone carbonyls (ΔG ≈ -8.5 kcal/mol).
  • SAR Studies: Compare with mono-bromo or fluorine-substituted analogs. 2,5-Dibromo derivatives show 3-fold higher affinity for serotonin receptors than non-brominated analogs .

Data Contradiction Analysis

Q. How to address conflicting computational vs. experimental data on the compound’s solubility and stability?

Methodological Answer:

  • Solubility: Experimental measurements (shake-flask method in PBS) may conflict with COSMO-RS predictions. Adjust computational parameters (e.g., dielectric constant) to match experimental conditions.
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., deamination). Pair with DFT-derived transition state analysis to explain mechanisms .

Q. What methodologies validate the compound’s role in neuropharmacology or anti-cancer applications?

Methodological Answer:

  • In Vitro Models: Test cytotoxicity via MTT assay in neuronal (SH-SY5Y) or cancer (HeLa) cell lines. EC50 values <10 μM suggest therapeutic potential.
  • Mechanistic Studies: Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation). Fluorinated analogs show enhanced blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.